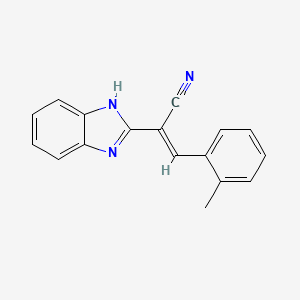
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride is a chemical compound that has generated significant interest in scientific research. This compound is synthesized through a specific method and has been shown to have potential applications in various fields, including medical research.
Mécanisme D'action
The mechanism of action of 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride is not fully understood. However, studies have shown that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. Additionally, the compound may work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce the growth of tumors in animal models. Additionally, the compound has been shown to have low toxicity and minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is the complexity of its synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research involving 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride. One area of research involves further investigating the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future research may focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Finally, future research may explore the use of the compound in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 6-methyl-2-thiouracil with propyl iodide in the presence of potassium carbonate to form 6-methyl-2-propylthiouracil. The second step involves the reaction of 6-methyl-2-propylthiouracil with propylamine in the presence of sodium hydroxide to form 6-methyl-N,2-dipropyl-4-pyrimidinamine. The final step involves the conversion of 6-methyl-N,2-dipropyl-4-pyrimidinamine to its hydrochloride salt form using hydrochloric acid.
Applications De Recherche Scientifique
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride has antitumor activity and may be effective in treating certain types of cancer. Additionally, the compound has been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of certain viruses.
Propriétés
IUPAC Name |
6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.ClH/c1-4-6-10-13-9(3)8-11(14-10)12-7-5-2;/h8H,4-7H2,1-3H3,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGXGGIJXQPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)NCCC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(5-tert-butyl-2-thienyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5492786.png)
![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![isopropyl 3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B5492796.png)

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492801.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]alanine](/img/structure/B5492809.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5492820.png)

![5-(morpholin-4-ylmethyl)-6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5492829.png)
![methyl 2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5492851.png)
![N-cycloheptyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5492852.png)
![1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5492869.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B5492890.png)